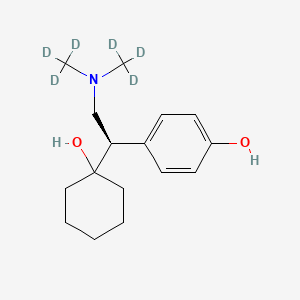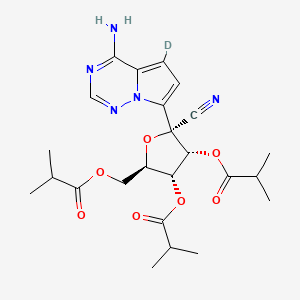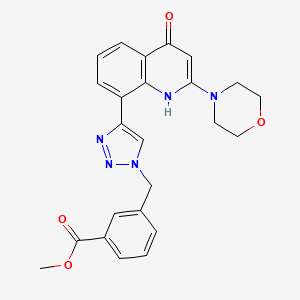
(R)-(-)-O-Desmethyl Venlafaxine D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-O-Desmethyl Venlafaxine D6 is a deuterated form of O-desmethylvenlafaxine, which is an active metabolite of the antidepressant drug venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . The deuterated form, ®-(-)-O-Desmethyl Venlafaxine D6, is used in scientific research to study the pharmacokinetics and metabolism of venlafaxine and its metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-O-Desmethyl Venlafaxine D6 involves the deuteration of O-desmethylvenlafaxine. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reduction of venlafaxine using deuterated reducing agents, followed by demethylation to produce the deuterated metabolite .
Industrial Production Methods
Industrial production of ®-(-)-O-Desmethyl Venlafaxine D6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
®-(-)-O-Desmethyl Venlafaxine D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, venlafaxine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced forms of the compound, and substituted derivatives. These products are often studied to understand the compound’s metabolic pathways and pharmacokinetics .
Scientific Research Applications
®-(-)-O-Desmethyl Venlafaxine D6 is widely used in scientific research, including:
Chemistry: Studying the compound’s chemical properties and reactions.
Biology: Investigating its effects on biological systems and its role in metabolic pathways.
Medicine: Researching its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Industry: Developing analytical methods for detecting and quantifying the compound in various matrices
Mechanism of Action
The mechanism of action of ®-(-)-O-Desmethyl Venlafaxine D6 involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood and anxiety symptoms. The compound targets serotonin and norepinephrine transporters, modulating their activity and affecting various neural pathways .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
O-Desmethylvenlafaxine: The non-deuterated form of the compound.
Desvenlafaxine: Another active metabolite of venlafaxine, used as an antidepressant .
Uniqueness
®-(-)-O-Desmethyl Venlafaxine D6 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the compound’s metabolic stability and absorption, making it a valuable tool for studying drug metabolism and improving therapeutic outcomes .
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
4-[(1R)-2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1/i1D3,2D3 |
InChI Key |
KYYIDSXMWOZKMP-AHQJRMJXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)




![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)


